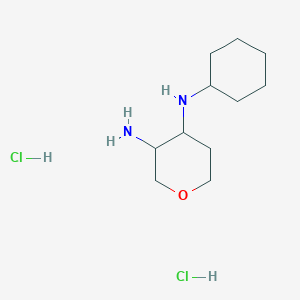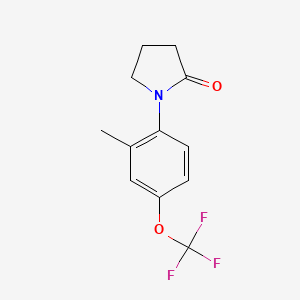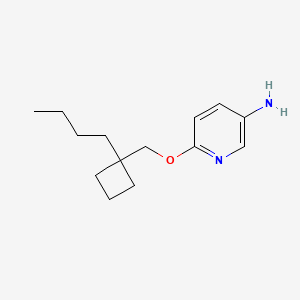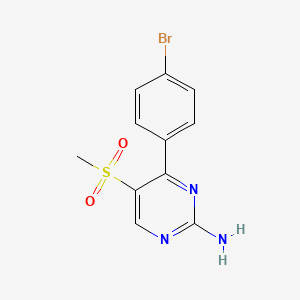
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by a tetrahydropyran ring substituted with a cyclohexyl group and two amine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable tetrahydropyran derivative in the presence of a strong acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Cyclohexyl-1,2-diaminocyclohexane: Similar in structure but lacks the tetrahydropyran ring.
N4-Cyclohexyl-1,2-diaminopropane: Contains a propane backbone instead of a tetrahydropyran ring.
N4-Cyclohexyl-1,2-diaminoethane: Features an ethane backbone.
Uniqueness
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C11H24Cl2N2O |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
4-N-cyclohexyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-10-8-14-7-6-11(10)13-9-4-2-1-3-5-9;;/h9-11,13H,1-8,12H2;2*1H |
Clé InChI |
QUVXGBAOKRELIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCOCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)








![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)


